Dibenzyl (2-phenylethyl)phosphonate
Description
Structure
2D Structure
Properties
CAS No. |
82180-49-2 |
|---|---|
Molecular Formula |
C22H23O3P |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-bis(phenylmethoxy)phosphorylethylbenzene |
InChI |
InChI=1S/C22H23O3P/c23-26(17-16-20-10-4-1-5-11-20,24-18-21-12-6-2-7-13-21)25-19-22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI Key |
QHLNGKCMBOKVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dibenzyl 2 Phenylethyl Phosphonate and Its Derivatives
Strategies for Carbon-Phosphorus (C-P) Bond Formation
The formation of the C-P bond is the cornerstone of phosphonate (B1237965) synthesis. Several classical and modern methods have been refined to achieve this transformation with high efficiency and selectivity.
Michaelis-Arbuzov and Michaelis-Becker Reactions in Dibenzyl Phosphonate Synthesis
The Michaelis-Arbuzov reaction is a widely utilized and fundamental method for forming C-P bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org In the context of dibenzyl (2-phenylethyl)phosphonate synthesis, this would typically involve the reaction of a (2-phenylethyl)halide with tribenzyl phosphite. The reaction proceeds via an intermediate phosphonium (B103445) salt, which then undergoes dealkylation, typically through an SN2 mechanism, to yield the final phosphonate product. wikipedia.org While effective, this reaction often requires high temperatures, which can be a drawback. frontiersin.org
A related method, the Michaelis-Becker reaction , provides an alternative route under milder conditions. frontiersin.org This reaction employs a dialkyl phosphite, which is first deprotonated with a strong base to form a phosphite anion. This anion then acts as a nucleophile, attacking an alkyl halide to form the C-P bond. frontiersin.orgresearchgate.net For instance, the sodium salt of dibenzyl phosphite can be reacted with a (2-phenylethyl)halide. researchgate.net A key advantage of the Michaelis-Becker reaction is the use of less reactive and more readily available dialkyl phosphites compared to the trialkyl phosphites used in the Michaelis-Arbuzov reaction. Phase-transfer catalysis has been successfully applied to the Michaelis-Becker reaction to facilitate the reaction between the aqueous and organic phases, improving yields and reaction conditions. researchgate.net
| Reaction | Reactants | Key Features |
| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Forms a phosphonium intermediate; often requires elevated temperatures. wikipedia.orgfrontiersin.org |
| Michaelis-Becker | Dialkyl phosphite + Base + Alkyl halide | Proceeds via a phosphite anion; generally milder conditions than Michaelis-Arbuzov. frontiersin.orgresearchgate.net |
Pudovik Reaction and its Adaptations for α-Hydroxyphosphonate Precursors
The Pudovik reaction is a powerful method for the synthesis of α-hydroxyphosphonates, which are valuable precursors to other functionalized phosphonates. nih.govnih.gov This reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base such as triethylamine (B128534) or an alkali metal alkoxide. nih.govnih.govmdpi.com The resulting α-hydroxyphosphonates can then be further modified. For example, the hydroxyl group can be replaced by other functionalities, providing a versatile entry point to a range of phosphonate derivatives. nih.govresearchgate.net
Various adaptations of the Pudovik reaction have been developed to improve its efficiency and expand its scope. These include the use of different catalysts, such as Lewis acids and organocatalysts, and the implementation of solvent-free or microwave-assisted conditions to promote greener synthesis. nih.govmdpi.comresearchgate.net The reaction mechanism is generally accepted to proceed through a nucleophilic attack of the phosphite on the carbonyl carbon. mdpi.com
Catalytic Hydrophosphonylation Approaches
Catalytic hydrophosphonylation of alkenes represents a direct and atom-economical approach to the formation of C-P bonds. This method involves the addition of a P-H bond of a phosphite across a carbon-carbon double bond of an alkene, catalyzed by a transition metal complex. Various catalytic systems based on metals like palladium, nickel, and rhodium have been developed for this purpose.
For the synthesis of this compound, this would involve the hydrophosphonylation of styrene (B11656) with dibenzyl phosphite. The choice of catalyst and ligands is crucial for controlling the regioselectivity and enantioselectivity of the addition, particularly in the synthesis of chiral phosphonates.
Hirao Coupling and Related Cross-Coupling Methods for Phosphonate Construction
The Hirao reaction is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide, providing a direct route to aryl- and vinylphosphonates. nih.govnih.gov This reaction has become a cornerstone in the synthesis of functionalized phosphonates due to its broad substrate scope and functional group tolerance. nih.gov The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the phosphite and reductive elimination to afford the phosphonate product. researchgate.net
Improvements to the original Hirao protocol have focused on the development of more active and stable catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands. nih.govnih.gov Nickel-catalyzed versions of this cross-coupling have also been developed, offering a more cost-effective alternative to palladium. researchgate.netbeilstein-journals.org These cross-coupling methods are highly valuable for constructing complex phosphonate structures that would be difficult to access through traditional methods.
| Coupling Method | Reactants | Catalyst System |
| Hirao Coupling | Dialkyl phosphite + Aryl/Vinyl Halide | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine ligand. nih.govnih.gov |
| Nickel-Catalyzed Coupling | Dialkyl phosphite + Aryl Halide | Nickel catalyst (e.g., NiCl₂) often with a phosphine ligand. researchgate.netbeilstein-journals.org |
Multicomponent Reaction (MCR) Strategies for Complex Phosphonate Architecture
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient pathway to complex molecular architectures.
Ugi Reaction in the Synthesis of α-Aminophosphonates via Phosphorated Ketimines
The Ugi reaction is a prominent MCR that is exceptionally useful for the synthesis of α-acylamino amides. A significant adaptation of this reaction has been applied to the synthesis of tetrasubstituted α-aminophosphonates. mdpi.comnih.gov This strategy involves a three-component reaction between a preformed α-phosphorated N-tosyl ketimine, an isocyanide, and a carboxylic acid. mdpi.com
The reaction proceeds through the nucleophilic attack of the isocyanide on the iminium ion generated in situ, followed by the addition of the carboxylate and a subsequent Mumm rearrangement. mdpi.com Interestingly, due to steric hindrance in some cases, the expected acylated amine can undergo spontaneous elimination of the acyl group. mdpi.comnih.gov This methodology has proven effective for a range of α-aryl ketimines and isocyanides, yielding densely substituted α-aminophosphonates. mdpi.com
Kabachnik-Fields Reaction for α-Aminophosphonate Derivatives
The Kabachnik-Fields reaction is a powerful three-component condensation method for the synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids and are of significant interest for their biological activities. nih.govcore.ac.ukwikipedia.org This reaction typically involves the condensation of a primary or secondary amine, a carbonyl compound (an aldehyde or ketone), and a hydrophosphoryl compound, such as a dialkyl phosphite. rgmcet.edu.innih.gov The versatility of this reaction allows for the preparation of a wide array of α-aminophosphonate derivatives.
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, the choice of which is dependent on the specific nature of the reactants. nih.govcore.ac.uk One pathway involves the initial formation of an imine from the amine and the carbonyl compound, which is then followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond. nih.govwikipedia.org The alternative route begins with the formation of an α-hydroxyphosphonate from the reaction of the carbonyl compound and the dialkyl phosphite. This intermediate subsequently undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate product. nih.govcore.ac.uk
A variety of catalysts can be employed to promote the Kabachnik-Fields reaction, including Lewis acids like zinc chloride and cerium(III) chloride, as well as heterogeneous catalysts such as silica-supported dodecatungstophosphoric acid. core.ac.uknih.gov In some instances, the reaction can proceed efficiently without a catalyst, particularly under microwave irradiation, which offers a greener and more efficient protocol. nih.gov The reaction has been successfully applied to a diverse range of substrates, including various aldehydes, amines, and hydrophosphoryl compounds, to generate libraries of α-aminophosphonates. rgmcet.edu.in
Table 1: Catalysts Used in the Kabachnik-Fields Reaction
| Catalyst | Reactants | Conditions | Yield | Reference |
| Gold-bipyridine complex | Anilines, benzaldehydes, diphenyl phosphite | Dichloromethane (B109758) | Good | core.ac.uk |
| Zinc(II) di(l-prolinate) | Anilines, benzaldehydes, diphenyl phosphite | Dichloromethane | Good | core.ac.uk |
| DTP/SiO2 | Various | Room Temperature | High | core.ac.uk |
| CeCl3·7H2O | Diethyl phosphite, 3,5-dibromo-4-hydroxy-phenylamine, aldehydes | THF, Microwave | Good | core.ac.uk |
| ZnCl2/PPh3 | Quinazolinone-based hydrazides, aromatic aldehydes, diphenyl phosphite | Room Temperature | 75-84% | nih.gov |
Oxidative Phosphorylation and Decarboxylative Approaches
A novel and efficient method for the synthesis of β-ketophosphonates involves the copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids. organic-chemistry.orgpolyu.edu.hkacs.org This reaction proceeds via a Michaelis-Arbuzov type rearrangement and offers a direct route to β-ketophosphonates, β-ketophosphine oxides, and β-ketophosphinates in good to excellent yields. organic-chemistry.orgpolyu.edu.hk A significant advantage of this methodology is that it can be carried out effectively without the need for a ligand or a base, using air as the oxidant. organic-chemistry.orgpolyu.edu.hk
The reaction tolerates a wide range of aryl acrylic acids and P(III)-nucleophiles. polyu.edu.hkacs.org For instance, the reaction of various aryl acrylic acids bearing either electron-donating or electron-withdrawing groups with triethyl phosphite under optimized copper-catalyzed conditions affords the corresponding diethyl (2-oxo-2-arylethyl)phosphonates in high yields. acs.orgpolyu.edu.hk Mechanistic studies suggest that the reaction likely proceeds through a radical process and follows second-order kinetics. organic-chemistry.orgpolyu.edu.hk This method represents a green and efficient approach for the synthesis of valuable β-keto-organophosphorus compounds. organic-chemistry.org
Table 2: Substrate Scope for Copper-Catalyzed Aerobic Oxidative/Decarboxylative Phosphorylation
| Aryl Acrylic Acid | P(III)-Nucleophile | Product | Yield | Reference |
| Cinnamic acid | Triethyl phosphite | Diethyl (2-oxo-2-phenylethyl)phosphonate | High | acs.orgpolyu.edu.hk |
| 4-Methylcinnamic acid | Triethyl phosphite | Diethyl (2-(4-methylphenyl)-2-oxoethyl)phosphonate | 88% | polyu.edu.hk |
| 4-Methoxycinnamic acid | Triethyl phosphite | Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate | 85% | polyu.edu.hk |
| 2-Methylcinnamic acid | Triethyl phosphite | Diethyl (2-(2-methylphenyl)-2-oxoethyl)phosphonate | 82% | polyu.edu.hk |
| 3-Methoxycinnamic acid | Triethyl phosphite | Diethyl (2-(3-methoxyphenyl)-2-oxoethyl)phosphonate | 80% | polyu.edu.hk |
Phospha-Michael Addition Reactions
The phospha-Michael addition, a conjugate addition of a P-nucleophile to an electron-deficient alkene, is a fundamental C-P bond-forming reaction. rsc.orgresearchgate.net This reaction can be catalyzed by various means, including organocatalysts and enzymes, providing access to a wide range of functionalized organophosphorus compounds. buchler-gmbh.comacs.org For instance, the asymmetric phospha-Michael addition of dibenzyl phosphite to iminochromenes has been achieved with high enantioselectivity using a bifunctional squaramide organocatalyst. researchgate.net This highlights the potential for catalyzed additions to complex unsaturated systems.
While a specific enzymatic synthesis of Dibenzyl (2-cyanoethyl)phosphonate is not detailed in the provided search results, the principles of enzymatic Michael additions can be applied. Enzymes, such as 4-oxalocrotonate tautomerase (4-OT), have been shown to catalyze asymmetric Michael additions of nucleophiles to α,β-unsaturated aldehydes, proceeding through an iminium ion intermediate. acs.org Similarly, the aza-Michael addition to unsaturated polyesters has been demonstrated to be reversible, offering a switchable system for functionalization. rsc.org These examples suggest the feasibility of developing an enzymatic or catalyzed phospha-Michael addition of dibenzyl phosphite to acrylonitrile (B1666552) to yield Dibenzyl (2-cyanoethyl)phosphonate. The reaction would likely proceed via the activation of the acrylonitrile by a catalyst, followed by the nucleophilic attack of the phosphite.
The hydroamination of alkenes is an atom-economical method for the synthesis of amines. While the direct hydroamination of α,β-unsaturated phosphonates to yield α-aminophosphonates is a plausible synthetic route, the regioselectivity of such a reaction is a critical consideration. Methods for the regioselective hydroamination of unactivated alkenes have been developed, demonstrating the ability to control the position of amine addition. nih.gov For example, the hydroamidation of unactivated alkenes with carbamoyl (B1232498) chlorides has been achieved with high regioselectivity for the formation of β,γ-unsaturated amides. nih.gov
Applying this concept to α,β-unsaturated phosphonates, a regioselective hydroamination would require a catalyst system that directs the amine nucleophile to the α-carbon of the phosphonate. This would lead directly to the desired α-aminophosphonate scaffold. While specific examples for α,β-unsaturated phosphonates are not prevalent in the provided results, the existing methodologies for regioselective hydroamination of other unsaturated systems provide a strong foundation for the development of such a transformation.
Selective Esterification and Debenzylation Pathways
The benzyl (B1604629) groups in this compound serve as protecting groups for the phosphonic acid functionality. The selective modification of these ester groups is crucial for the synthesis of various derivatives.
Selective esterification of phosphonic acids can be achieved under controlled conditions. fao.org For example, the use of triethyl orthoacetate allows for either mono- or di-esterification of phosphonic acids depending on the reaction temperature. fao.org This provides a method to introduce different ester groups onto the phosphorus center.
Conversely, selective debenzylation is often required to unmask the phosphonic acid or to prepare mono-benzylated derivatives. rsc.org Traditional methods like catalytic hydrogenation can be employed, but chemoselective methods are necessary when other sensitive functional groups are present in the molecule. nih.gov One such mild and selective method for the debenzylation of benzyl phosphate (B84403) esters involves the use of bromotrimethylsilane. researchgate.net Another approach utilizes triethylsilane in the presence of a palladium catalyst, which can achieve selective mono-debenzylation or complete debenzylation depending on the stoichiometry of the silane (B1218182) reagent. nih.gov This method has been shown to be compatible with other functional groups like benzyl ethers and amines. nih.gov
Table 3: Methods for Selective Debenzylation
| Reagent | Substrate | Conditions | Outcome | Reference |
| Bromotrimethylsilane (BTMS) | Dibenzyl arylphosphate esters | - | Selective debenzylation to arylphosphate acids | researchgate.net |
| Et3SiH, Pd/C | Dibenzyl phosphates | 1.25 equiv. Et3SiH | Monodebenzylation | nih.gov |
| Et3SiH, Pd/C | Dibenzyl phosphates | 2.5 equiv. Et3SiH | Complete debenzylation | nih.gov |
| NaBrO3, Na2S2O4 | Benzyl ethers of mono- and oligosaccharides | Biphasic conditions | Selective oxidative debenzylation | rsc.org |
Controlled Esterification of Phosphonic Acids to Dibenzyl Esters
The direct and selective synthesis of dibenzyl phosphonates from phosphonic acids presents a notable challenge due to the potential for the simultaneous formation of both mono- and diesters. rsc.orgnih.gov The straightforward synthesis of diesters is often desired, and various methods have been explored to achieve this transformation efficiently. rsc.org
One effective approach for the synthesis of dialkyl phosphonates involves the use of orthoesters. For instance, the synthesis of diethyl benzylphosphonate has been successfully achieved by reacting benzylphosphonic acid with triethyl orthoacetate at elevated temperatures. nih.gov This reaction proceeds to completion, and the excess orthoester can be readily removed under reduced pressure, yielding the desired product in high purity. nih.gov A similar strategy can be employed for the synthesis of this compound by reacting (2-phenylethyl)phosphonic acid with tribenzyl orthoacetate.
Another powerful method for the formation of benzyl phosphonates is the palladium(0)-catalyzed cross-coupling reaction between H-phosphonate diesters and benzyl halides. rsc.orgorganic-chemistry.orgdiva-portal.org This approach offers mild reaction conditions and high efficiency. organic-chemistry.org For example, using a catalytic system of Pd(OAc)₂ with a suitable ligand like Xantphos can facilitate the coupling of a dialkyl phosphite with a benzyl halide to produce the corresponding benzylphosphonate diester in nearly quantitative yields. organic-chemistry.org While this method typically starts from an H-phosphonate, it highlights a modern catalytic route to the C-P-O ester linkage found in this compound.
A more direct conversion of benzylic alcohols to the corresponding phosphonate esters can be achieved in a one-pot procedure. This involves treating the alcohol with a phosphite, such as triethyl phosphite, in the presence of a Lewis acid like zinc iodide (ZnI₂). nih.gov This method circumvents the traditional multi-step process of converting the alcohol to a halide before the Arbuzov reaction. nih.gov For the synthesis of this compound, this would entail the reaction of 2-phenylethanol (B73330) with dibenzyl phosphite in the presence of a suitable activator.
The Michaelis-Arbuzov reaction remains a conventional and widely used method for preparing phosphonates. nih.govfrontiersin.orggoogle.com This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. google.com To synthesize this compound via this route, one would react tribenzyl phosphite with 2-phenylethyl halide. The reaction is often carried out at elevated temperatures and can provide good yields of the desired dibenzyl phosphonate. google.com
The following table summarizes various synthetic approaches that can be adapted for the preparation of this compound:
| Reaction Type | Reactants | Key Reagents/Catalysts | General Conditions | Potential Product |
| Orthoester-mediated Esterification | (2-Phenylethyl)phosphonic acid, Tribenzyl orthoacetate | --- | Elevated temperature, neat or in a high-boiling solvent | This compound |
| Palladium-catalyzed Cross-coupling | H-phosphonate diester, 2-Phenylethyl halide | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base | Mild conditions, inert atmosphere | This compound |
| Direct Conversion of Alcohol | 2-Phenylethanol, Dibenzyl phosphite | Lewis acid (e.g., ZnI₂) | One-pot, mild conditions | This compound |
| Michaelis-Arbuzov Reaction | Tribenzyl phosphite, 2-Phenylethyl halide | --- | Elevated temperature | This compound |
Catalytic Hydrogenolysis for Selective Benzyl Group Removal to Afford Phosphonic Acids
The benzyl group is a valuable protecting group for phosphonic acids due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis. beilstein-journals.orgchemrxiv.org This deprotection method is highly selective and generally proceeds under mild conditions, preserving other functional groups within the molecule. chemrxiv.org
Palladium-based catalysts are the most commonly employed for the hydrogenolysis of benzyl phosphonates. beilstein-journals.orgchemrxiv.org Palladium on charcoal (Pd/C) is a widely used and effective catalyst for this transformation. beilstein-journals.org The reaction is typically carried out in a suitable solvent system under a hydrogen atmosphere. The choice of solvent can be critical to ensure the solubility of both the starting material and the resulting phosphonic acid. A mixture of solvents, such as tetrahydrofuran (B95107) (THF), tert-butyl alcohol, and a phosphate buffer solution (PBS), has been shown to be effective. chemrxiv.org
In some cases, particularly with complex substrates where catalyst deactivation may be a concern, a more active catalyst such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, can be used. researchgate.net This catalyst is often more efficient and can lead to complete debenzylation where Pd/C might be sluggish. researchgate.net
The general procedure involves dissolving the dibenzyl phosphonate in the chosen solvent system, adding the palladium catalyst, and then subjecting the mixture to a hydrogen atmosphere, often at elevated pressure, until the reaction is complete. chemrxiv.org The catalyst is then removed by filtration, typically through a pad of celite, and the phosphonic acid is isolated from the filtrate. chemrxiv.org
The following table provides representative conditions for the catalytic hydrogenolysis of dibenzyl phosphonates:
| Catalyst | Substrate Example | Solvent System | Hydrogen Pressure | General Outcome |
| 10% Palladium on Charcoal (Pd/C) | This compound | THF/tert-butyl alcohol/PBS | 1-10 bar | (2-Phenylethyl)phosphonic acid |
| 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Sterically hindered or complex dibenzyl phosphonates | Methanol/Water/Acetic Acid | Atmospheric or elevated | Corresponding phosphonic acid |
| Palladium on Charcoal (Pd/C) | Various dibenzyl phosphonates | Ethanol or Methanol | Atmospheric | Corresponding phosphonic acids |
The selective cleavage of the benzyl esters via catalytic hydrogenolysis provides a reliable and clean method for the final deprotection step in the synthesis of (2-phenylethyl)phosphonic acid and its derivatives, making it a cornerstone of modern phosphonate chemistry.
Chemical Reactivity and Transformation Pathways of Dibenzyl 2 Phenylethyl Phosphonate and Its Analogues
Conversions to Related Phosphonate (B1237965) Classes
The transformation of the phosphonate backbone into different, yet related, classes of compounds is a cornerstone of organophosphorus synthesis. These conversions allow for the introduction of new functional groups that can dramatically alter the chemical and physical properties of the parent molecule.
Oxidation Reactions Leading to β-Ketophosphonates from β-Hydroxyphosphonates
The oxidation of β-hydroxyphosphonates is a fundamental transformation that yields β-ketophosphonates, which are valuable synthetic intermediates. nih.gov These products are particularly useful in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated ketones. Several mild and efficient oxidation methods have been developed for this purpose, avoiding harsh conditions that could lead to side reactions.
Commonly employed reagents for the oxidation of secondary alcohols, such as β-hydroxyphosphonates, include Dess-Martin periodinane (DMP) and conditions for the Swern oxidation. wikipedia.orgalfa-chemistry.comwikipedia.orgwikipedia.orgorganic-chemistry.orgmsu.eduyoutube.comacademie-sciences.fr The Dess-Martin oxidation is known for its mild conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity, making it suitable for complex molecules with sensitive functional groups. alfa-chemistry.comwikipedia.orgwikipedia.org A simple and highly efficient protocol for the oxidation of α-hydroxyphosphonates to α-ketophosphonates involves stirring the starting material with one equivalent of DMP in a dry solvent like dichloromethane (B109758) at room temperature, often leading to excellent yields in a short time. arkat-usa.org
The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is another widely used method known for its mildness and tolerance of various functional groups. wikipedia.orgorganic-chemistry.orgyoutube.comacademie-sciences.fr
| Oxidant | Substrate Analogue | Product Type | Conditions | Yield (%) | Reference(s) |
| Dess-Martin Periodinane (DMP) | Generic α-Hydroxyphosphonate | α-Ketophosphonate | CH2Cl2, room temp. | >90 | arkat-usa.org |
| Swern Oxidation | Generic Primary or Secondary Alcohol | Aldehyde or Ketone | DMSO, (COCl)2, Et3N, -78 °C to rt | High | wikipedia.orgorganic-chemistry.org |
| Catecholborane (reduction) | γ-N-Benzylamino-β-ketophosphonate | syn-γ-N-Benzylamino-β-hydroxyphosphonate | THF, -78 °C | 78 | researchgate.net |
Transformations to β-Hydroxyphosphonates via Hydroxy-Phosphorylation of Alkenes
The synthesis of β-hydroxyphosphonates can be achieved through the direct vicinal hydroxy-phosphorylation of alkenes. organic-chemistry.orgnih.gov This method is highly atom-economical and allows for the simultaneous introduction of both a hydroxyl and a phosphonate group across a double bond. Styrene (B11656) and its derivatives are particularly relevant substrates as they lead to products analogous to the phenylethylphosphonate structure.
One effective method involves a manganese(III) acetate-mediated radical oxidative phosphonation of alkenes with H-phosphonates. wikipedia.org This reaction proceeds under relatively mild conditions and is applicable to a broad range of alkenes, including styrene, to afford the corresponding β-hydroxyphosphonates in good yields. wikipedia.org Copper-catalyzed methods have also been developed for the oxyphosphorylation of alkenes, utilizing copper(II) salts as catalysts under an air atmosphere. researchgate.netnih.govrsc.orgresearchgate.net These reactions are thought to proceed via the formation of phosphorus-centered radicals. researchgate.netnih.gov
| Catalyst/Mediator | Alkene Substrate | Phosphonate Reagent | Product Type | Conditions | Yield (%) | Reference(s) |
| Mn(OAc)3 | Styrene | Diisopropyl H-phosphonate | β-Hydroxyphosphonate | Mn(OAc)3, solvent, temp. | 73-82 | wikipedia.org |
| Cu(II) salts | Enol Acetates | H-phosphonates | β-Ketophosphonate | CuSO4·5H2O, air, mild temp. | up to 70 | researchgate.netnih.gov |
| Mn(OAc)3·2H2O | α-(Trifluoromethyl)styrenes | H-phosphonates | β-Hydroxy-β-CF3-phosphonates | DMSO, 50 °C, 12 h, air | up to 85 | researchgate.net |
Azidation Reactions for the Preparation of β-Azidophosphonates
β-Azidophosphonates are valuable precursors for the synthesis of aminophosphonates and other nitrogen-containing organophosphorus compounds. A common strategy for their preparation involves the conversion of a hydroxyl group in a corresponding β-hydroxyphosphonate to an azide (B81097). This transformation can be achieved using various azidating agents.
Diphenylphosphoryl azide (DPPA) is a particularly effective and safe reagent for this purpose. chemicalbook.comguidechem.comtcichemicals.com The reaction of an alcohol, such as a β-hydroxyphosphonate analogue, with DPPA can be carried out under Mitsunobu conditions (in the presence of triphenylphosphine (B44618) and an azodicarboxylate like DEAD), which typically results in the inversion of stereochemistry at the alcohol center. chemicalbook.com An alternative, often cleaner, method involves the use of DPPA in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). guidechem.com This method is particularly effective for activated alcohols, such as benzylic alcohols, and proceeds via an SN2 reaction with inversion of configuration, where the byproducts are easily removed by aqueous workup. guidechem.com
| Azidating Agent | Substrate Type | Base/Reagent System | Key Features | Reference(s) |
| Diphenylphosphoryl azide (DPPA) | Primary or Secondary Alcohol | DEAD, PPh3 (Mitsunobu) | Stereochemical inversion; byproduct removal can be challenging. | chemicalbook.com |
| Diphenylphosphoryl azide (DPPA) | Active Alcohols (e.g., benzyl (B1604629) alcohols) | DBU | Stereochemical inversion; clean workup. | guidechem.com |
| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | Alcohols | Base | Mild conditions; water-soluble byproducts. | msu.edu |
Further Functionalization and Derivatization
Beyond the conversion to other phosphonate classes, the functional groups present in dibenzyl (2-phenylethyl)phosphonate analogues, such as the hydroxyl group in β-hydroxyphosphonates, can be further modified to introduce a wider range of chemical diversity.
Mitsunobu Reactions for Etherification of β-Hydroxyphosphonates
The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a wide array of functional groups, including ethers, with inversion of configuration. nih.govarkat-usa.orgwikipedia.orgbohrium.comnih.govnih.govresearchgate.net The reaction typically involves an alcohol, a nucleophile (in this case, another alcohol or a phenol (B47542) for etherification), triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org
The mechanism proceeds through the formation of a betaine (B1666868) intermediate from PPh3 and DEAD, which then activates the alcohol as an alkoxyphosphonium salt. wikipedia.orgchemistrysteps.comnih.gov This activated species serves as an excellent leaving group, which is then displaced by the nucleophile in a classical SN2 fashion. wikipedia.orgchemistrysteps.com While direct examples of etherification of this compound analogues are specific, the reaction is broadly applicable. For instance, the Mitsunobu reaction has been successfully used for the intramolecular etherification in the synthesis of natural products and for the esterification of α-hydroxy-benzylphosphonates, demonstrating its utility on similar scaffolds. wikipedia.orgnih.gov A β-hydroxyphosphonate has been converted to a β-benzoxyphosphonate via a Mitsonobu reaction, showcasing the applicability of this reaction for forming ether-like linkages on such molecules. wikipedia.org
| Reagent System | Nucleophile Type | Key Transformation | Mechanistic Feature | Reference(s) |
| PPh3, DEAD/DIAD | Carboxylic Acids | Alcohol to Ester | Inversion of Stereochemistry | wikipedia.orgnih.gov |
| PPh3, DEAD/DIAD | Phenols/Alcohols | Alcohol to Ether | Inversion of Stereochemistry | arkat-usa.orgorganic-chemistry.org |
| PPh3, DEAD/DIAD | Nitrogen Nucleophiles | Alcohol to Azide, Imide, etc. | Inversion of Stereochemistry | arkat-usa.orgorganic-chemistry.org |
Rearrangement Reactions Involving Phosphonate Intermediates
Rearrangement reactions involving phosphonate intermediates provide powerful strategies for skeletal reorganization and the formation of new carbon-phosphorus or carbon-oxygen bonds. A prominent example is the researchgate.netresearchgate.net-phospha-Brook rearrangement, which is the phosphorus analogue of the well-known Brook rearrangement in silicon chemistry. researchgate.netnih.govresearchgate.netmdpi.comdntb.gov.uaorganic-chemistry.orgorganic-chemistry.orgrsc.orgwikipedia.orgrsc.org
The phospha-Brook rearrangement typically involves the base-catalyzed intramolecular migration of a phosphoryl group from a carbon atom to the oxygen of an adjacent hydroxyl group. researchgate.netmdpi.comorganic-chemistry.org This process transforms an α-hydroxyphosphonate into a phosphate (B84403) ester. The driving force for this rearrangement is the high thermodynamic stability of the phosphorus-oxygen bond compared to the phosphorus-carbon bond. The reaction proceeds through a pentacoordinate phosphorus intermediate and generally occurs with retention of configuration at the phosphorus center. researchgate.netnih.gov This rearrangement has been observed in α-hydroxyphosphonates bearing an electron-withdrawing group on the α-carbon, such as a phenyl group, which stabilizes the transient carbanion formed during the process. researchgate.netresearchgate.netdntb.gov.ua For instance, the base-catalyzed rearrangement of α-hydroxy-benzylphosphonates to the corresponding benzyl phosphates is a well-documented example of this transformation. dntb.gov.ua
| Rearrangement Type | Starting Material Type | Product Type | Catalyst/Conditions | Key Feature | Reference(s) |
| researchgate.netresearchgate.net-Phospha-Brook Rearrangement | α-Hydroxyphosphonate (with α-aryl group) | Phosphate Ester | Base (e.g., DBN, Et3N) | Migration of phosphoryl group from C to O. | researchgate.netnih.govresearchgate.net |
| researchgate.netresearchgate.net-Phospha-Brook Rearrangement | α-Hydroxy phosphonate | Phosphate ester | Lewis acid (e.g. Cu(OTf)2) | Lewis acid mediated variant. | mdpi.com |
| Tandem Pudovik/Phospha-Brook | Aldehyde, Dialkyl phosphite (B83602) | Phosphate Ester | Base (e.g., DBN) | One-pot synthesis of phosphates from aldehydes. | researchgate.net |
Cycloaddition Reactions (e.g., Click Chemistry with β-Azidophosphonates)
Cycloaddition reactions represent a powerful class of chemical transformations for the formation of cyclic compounds. wikipedia.org In the context of phosphonates, the [3+2] cycloaddition reaction, particularly the azide-alkyne cycloaddition often termed "click chemistry," has emerged as a highly efficient method for the synthesis of complex molecules. organic-chemistry.orginterchim.fr This reaction typically involves the coupling of an azide with a terminal or internal alkyne to yield a 1,2,3-triazole. organic-chemistry.org
The classic Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and can result in a mixture of regioisomers. organic-chemistry.org However, the use of a copper(I) catalyst (CuAAC) allows the reaction to proceed at room temperature with high regioselectivity, specifically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org Alternatively, ruthenium catalysts (RuAAC) can be employed to selectively produce the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.gov
A notable application of this methodology involves the reaction of β-azidophosphonates. These compounds can undergo cycloaddition with various alkynes to produce β-triazolylphosphonates. This approach has been utilized to synthesize a diverse range of triazolyl phosphonate derivatives under mild conditions. rsc.org The reaction's efficiency and specificity make it a valuable tool in medicinal chemistry and materials science for creating novel phosphonate-containing structures. interchim.frwikipedia.org
The mechanism of the copper-catalyzed azide-alkyne cycloaddition is thought to involve the formation of a copper acetylide intermediate. wiley-vch.de This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges to the stable triazole product. wiley-vch.de The high thermodynamic driving force of this reaction (greater than 20 kcal/mol) ensures that it is generally high-yielding and produces a single major product. wikipedia.org
Hydrolytic Stability and Dealkylation Mechanisms
The hydrolytic stability of phosphonates is a critical factor in their synthesis and application. The cleavage of the phosphorus-ester (P-O-C) bond can occur under both acidic and basic conditions, and understanding the mechanisms of these reactions is essential for controlling the transformation of phosphonate esters into their corresponding phosphonic acids.
Acid-Catalyzed Hydrolysis of Dialkyl Phosphonates
Kinetic studies have shown that the rate of hydrolysis is influenced by the nature of the substituents on the phosphonate. mdpi.com Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups have the opposite effect. mdpi.com The reaction is typically carried out using strong acids such as hydrochloric acid (HCl) or perchloric acid (HClO4) in an aqueous medium. mdpi.comnih.gov
The mechanism of acid-catalyzed hydrolysis of dialkyl phosphonates is generally considered to be an A-2 type mechanism, involving a nucleophilic attack of a water molecule on the protonated phosphonate ester. nih.govrsc.org However, in some cases, particularly with sterically hindered alkyl groups, an A-1 mechanism involving the formation of a carbocation intermediate through C-O bond cleavage may occur. nih.govcdnsciencepub.com
Brønsted Acid-Catalyzed P-O-R Bond Cleavages in Dibenzyl Phosphonates
The dealkylation of dibenzyl phosphonates is a crucial transformation, as the benzyl group is a common protecting group for phosphonic acids due to its relative ease of removal. Brønsted acids can catalyze the cleavage of the P-O-benzyl bond. This process is a key step in the final deprotection of phosphonic acids in various synthetic routes.
The mechanism of Brønsted acid-catalyzed debenzylation is believed to proceed through protonation of the ester oxygen, followed by nucleophilic attack on the benzylic carbon or, alternatively, through the formation of a benzyl cation in a manner analogous to an AAl1 mechanism. The stability of the resulting benzyl cation facilitates this cleavage. While specific kinetic studies on this compound are not extensively detailed in the provided context, the general principles of acid-catalyzed dealkylation of benzyl esters of phosphorus acids are applicable. The reaction conditions can be optimized to achieve selective cleavage of the benzyl groups without affecting other sensitive functionalities in the molecule.
Table of Compounds
Dibenzyl 2 Phenylethyl Phosphonate As a Precursor and Building Block in Advanced Organic Synthesis
Precursors for α- and β-Amino Acid Analogues (Phosphonoamino Acids)
Dibenzyl (2-phenylethyl)phosphonate is a valuable precursor for the synthesis of phosphonoamino acids, which are analogues of natural α- and β-amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety. rsc.orgnih.gov These structural mimics are of significant interest in medicinal chemistry as they can act as enzyme inhibitors, haptens for catalytic antibodies, and potential therapeutic agents. nih.govfrontiersin.org The synthesis of these analogues often involves the strategic modification of the carbon backbone of the phosphonate (B1237965).
The general strategy for synthesizing α-aminophosphonates, which are precursors to α-aminophosphonic acids, often involves the introduction of an amino group at the α-position to the phosphorus atom. mdpi.comorganic-chemistry.org While direct synthesis from this compound is not extensively detailed in the reviewed literature, the established reactivity of similar phosphonates suggests a viable pathway. This would typically involve α-functionalization reactions, such as α-bromination followed by nucleophilic substitution with an amine source.
Similarly, for the synthesis of β-amino acid analogues, modifications would be targeted at the β-position of the phenylethyl group. One potential route involves the introduction of a functional group that can be converted to an amine. For instance, an efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates has been demonstrated starting from N,N-dibenzylamino aldehydes, highlighting a synthetic strategy that could be adapted for non-fluorinated analogues derived from precursors like this compound. beilstein-journals.org
The deprotection of the dibenzyl esters to yield the final phosphonic acid is a critical step, typically achieved through catalytic hydrogenolysis. nih.gov This clean and efficient method removes the benzyl (B1604629) protecting groups, yielding the free phosphonic acid without compromising other sensitive functional groups in the molecule.
Intermediates in the Synthesis of Azaheterocyclic Phosphonates and Other Complex Ring Systems
Azaheterocyclic phosphonates, which incorporate a phosphonate group directly onto a nitrogen-containing heterocyclic ring, are a class of compounds with significant biological and medicinal importance. nih.gov While direct examples of using this compound for the synthesis of such systems are not prominent in the available literature, its structure lends itself to cyclization strategies for forming complex ring systems.
The synthesis of azaheterocyclic phosphonates often relies on multicomponent reactions or the cyclization of functionalized linear phosphonates. nih.govresearchgate.net The phenylethyl group in this compound provides a scaffold that can be functionalized to participate in intramolecular cyclization reactions. For instance, introduction of a suitable functional group on the aromatic ring or the ethyl chain could facilitate ring closure to form various heterocyclic structures.
General methods for the synthesis of azaheterocyclic phosphonates include the Michaelis-Arbuzov, Michaelis-Becker, Pudovik, Hirao coupling, and Kabachnik-Fields reactions. nih.gov A plausible strategy involving this compound would be its initial modification to introduce reactive functionalities, followed by cyclization to construct the desired heterocyclic core. The phosphonate moiety can act as a key functional handle or a bioisosteric replacement for a carboxyl group in the final heterocyclic product.
Versatile Building Blocks for the Construction of Polyfunctionalized Organic Molecules
The chemical structure of this compound offers multiple sites for functionalization, making it a versatile building block for the synthesis of complex, polyfunctionalized organic molecules. The aromatic ring, the ethyl bridge, and the phosphonate ester groups can all be selectively modified to introduce a variety of functional groups.
The phenylethyl moiety can be subjected to electrophilic aromatic substitution reactions to introduce substituents on the phenyl ring. The ethyl chain can be functionalized through various C-H activation or radical-mediated processes. Furthermore, the phosphonate group itself can be transformed. For instance, the benzyl esters can be cleaved and replaced with other alkyl or aryl groups, or converted to the corresponding phosphonic acid.
A notable application of related phosphonates is in the synthesis of substituted pyridines with diverse functional groups, where phosphonate-containing enamines undergo aldol-type additions and subsequent ring cleavage to produce highly functionalized pyridines. While not a direct use of this compound, this illustrates the potential of phosphonate building blocks in constructing complex aromatic heterocycles.
The ability to introduce multiple functional groups onto the this compound framework allows for the creation of libraries of compounds with diverse chemical properties, which is particularly valuable in drug discovery and materials science.
Design and Chemical Aspects of Phosphonate Prodrugs for Chemical Delivery Systems: Focus on Ester Hydrolysis and Modifying Substituent Patterns for Controlled Release
Phosphonic acids often exhibit poor cell membrane permeability due to their negative charge at physiological pH, which limits their bioavailability. nih.govresearchgate.net A common strategy to overcome this limitation is to mask the phosphonic acid as a phosphonate ester prodrug. Dibenzyl phosphonates, such as this compound, are key intermediates in this context, as the benzyl esters can be cleaved in vivo to release the active phosphonic acid. nih.govnih.gov
The rate of hydrolysis of the benzyl esters is a critical factor in prodrug design, as it determines the rate of drug release. Unsubstituted dibenzyl esters often hydrolyze too slowly to be effective prodrugs. nih.gov However, the rate of hydrolysis can be modulated by introducing substituents on the benzyl rings. nih.govrsc.org
A study on the hydrolysis of para-substituted dibenzyl methoxycarbonylphosphonates demonstrated that electron-withdrawing groups significantly accelerate the rate of hydrolysis. rsc.orgrsc.org For instance, analogues with para-substituents like azido (B1232118) (N₃), nitro (NO₂), and trifluoromethyl (CF₃) showed dramatically increased hydrolysis rates compared to the unsubstituted analogue. rsc.orgrsc.org This highlights a key principle in phosphonate prodrug design: the electronic properties of the benzyl group can be tuned to achieve a desired release profile.
The mechanism of hydrolysis can also be influenced by the substituents. While the unsubstituted and nitro-substituted analogues hydrolyze primarily through P-O bond cleavage, the azido-substituted analogue shows C-O bond cleavage, suggesting a different reaction pathway. rsc.org The complex hydrolysis pathways of some phosphonate triesters, which can involve C-P bond cleavage, can be a drawback, making simpler diesters a more predictable choice for prodrug design. rsc.orgrsc.org
The following table summarizes the effect of para-substituents on the hydrolysis half-life of dibenzyl methoxycarbonylphosphonate at pH 7.4 and 36.4°C, illustrating the principle of controlled release through substituent modification.
| Substituent (X) | Half-life (min) |
| H | 64 |
| N₃ | 2.5 |
| NO₂ | 5.6 |
| CF₃ | 15 |
| Data sourced from a study on dibenzyl methoxycarbonylphosphonate, a related phosphonate triester. rsc.orgrsc.org |
This ability to fine-tune the rate of ester cleavage through rational substituent modification makes dibenzyl phosphonate derivatives, including this compound, highly relevant in the development of effective chemical delivery systems for phosphonate-based drugs.
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms in C-P Bond Formation, including Radical Pathways
The formation of the C-P bond in dibenzyl (2-phenylethyl)phosphonate is most commonly achieved through the hydrophosphonylation of styrene (B11656) with dibenzyl phosphite (B83602). This reaction is a specific example of the more general Pudovik reaction, which involves the addition of a dialkyl phosphite to an unsaturated system, such as an aldehyde, imine, or in this case, an alkene. nih.govwikipedia.org
The prevailing mechanism for the base-catalyzed Pudovik reaction is believed to proceed through a nucleophilic pathway. The initial step involves the deprotonation of the weakly acidic P-H bond of dibenzyl phosphite by a base, generating a highly nucleophilic phosphite anion. nih.gov This anion then undergoes a Michael-type conjugate addition to the electron-deficient β-carbon of the activated double bond in styrene. Subsequent protonation of the resulting carbanion intermediate yields the final product, this compound.
While the ionic mechanism is widely accepted for base-catalyzed hydrophosphonylation, radical pathways can also play a role in C-P bond formation, particularly under different reaction conditions, such as in the presence of radical initiators or upon photochemical or thermal activation. In a radical mechanism, a phosphinoyl radical, (RO)₂P(O)•, is generated from the dialkyl phosphite. This radical then adds to the styrene double bond. The resulting carbon-centered radical subsequently abstracts a hydrogen atom from another molecule of dialkyl phosphite, propagating the radical chain and forming the product.
Furthermore, studies on the biological breakdown of phosphonates have revealed fascinating radical-based mechanisms for C-P bond cleavage. Enzymes known as C-P lyases, which are part of the radical S-adenosylmethionine (SAM) enzyme family, can break the stable C-P bond in unactivated phosphonates. au.dkb-tu.de Although this is a cleavage rather than a formation process, it underscores the significance of radical intermediates in the broader chemistry of phosphonates.
The synthesis of this compound can also be viewed in the context of other C-P bond-forming reactions like the Michaelis-Arbuzov and Michaelis-Becker reactions, which are conventional methods for creating organophosphorus compounds but often require harsher conditions. frontiersin.org
| Reaction Type | Key Reactants | General Mechanism | Relevance to this compound |
| Pudovik Reaction | Dibenzyl phosphite, Styrene, Base | Nucleophilic addition of a phosphite anion to an unsaturated bond. nih.gov | Primary method for synthesis. |
| Radical Hydrophosphonylation | Dibenzyl phosphite, Styrene, Radical Initiator | Free-radical chain reaction involving a phosphinoyl radical. | Alternative pathway under specific conditions. |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Nucleophilic attack of phosphite on the alkyl halide. frontiersin.org | A general, but less direct, route to phosphonates. |
Application of Density Functional Theory (DFT) in Phosphonate (B1237965) Chemistry for Reaction Pathway Analysis and Stability
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of phosphonate chemistry. DFT calculations allow for the detailed exploration of reaction mechanisms, the determination of transition state structures, and the assessment of the relative stability of various intermediates and products. researchgate.netyoutube.com
In the context of this compound synthesis via the Pudovik reaction, DFT can be employed to model the entire reaction coordinate. researchgate.net This includes calculating the energy barriers for the initial deprotonation of dibenzyl phosphite, the subsequent nucleophilic attack on styrene, and the final protonation step. Such calculations help to validate the proposed ionic mechanism and can predict the influence of different catalysts or solvents on the reaction rate and outcome. acs.org DFT studies can distinguish between concerted, stepwise associative, and stepwise dissociative pathways for phosphoryl transfer and related reactions. acs.org
Furthermore, DFT is crucial for analyzing the stability of phosphonate compounds. The conformational landscape of this compound, which arises from the rotation around its various single bonds, can be mapped out. By calculating the energies of different conformers, the most stable, low-energy structures can be identified. This information is vital for understanding the molecule's physical properties and its interactions in biological or chemical systems. For instance, computational studies on related trialkyl phosphates have been used to investigate their stability under various conditions. nih.gov
The application of DFT extends to understanding potential side reactions or alternative mechanistic pathways, such as the aforementioned radical hydrophosphonylation. By comparing the calculated activation energies for the ionic versus the radical pathway under different simulated conditions, one can predict which mechanism is more likely to be operative.
| DFT Application | Information Gained | Significance |
| Reaction Pathway Analysis | Transition state energies, intermediate stabilities, activation barriers. youtube.com | Elucidates the step-by-step mechanism of C-P bond formation. |
| Conformational Analysis | Relative energies of different spatial arrangements of the molecule. nih.gov | Predicts the most stable three-dimensional structure. |
| Stability Assessment | Thermodynamic properties, bond dissociation energies. | Provides insights into the chemical reactivity and persistence of the compound. |
| Mechanistic Discrimination | Comparison of energy profiles for different potential pathways (e.g., ionic vs. radical). acs.org | Determines the most favorable reaction mechanism under specific conditions. |
Stereochemical Aspects: Diastereoselective and Enantioselective Synthesis Pathways of Chiral Phosphonate Derivatives
The synthesis of this compound from achiral starting materials (styrene and dibenzyl phosphite) results in a racemic mixture, as a new stereocenter is created at the carbon atom attached to the phosphorus. The development of asymmetric methods to control the stereochemistry at this center is a significant area of research, leading to the production of enantioenriched chiral phosphonate derivatives. These chiral phosphonates are of great interest due to their potential applications as enzyme inhibitors and in materials science.
Enantioselective synthesis can be achieved by employing chiral catalysts in the hydrophosphonylation reaction. This approach, often referred to as the asymmetric Pudovik reaction, utilizes a chiral Lewis acid or a chiral base to orchestrate the addition of the phosphite to the alkene. For example, chiral aluminum complexes have been shown to be effective catalysts for the enantioselective addition of phosphites to aldehydes and imines, and similar principles can be applied to the reaction with styrene. organic-chemistry.org The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Asymmetric hydroformylation of styrene is another related transformation that successfully yields chiral products, demonstrating the feasibility of achieving high enantioselectivity in additions across the styrene double bond. researchgate.netresearchgate.net
Diastereoselective synthesis becomes relevant when one of the starting materials already contains a stereocenter. For example, if a chiral derivative of dibenzyl phosphite were used, its reaction with styrene would lead to the formation of two diastereomers. The inherent stereochemistry of the phosphite would influence the approach to the styrene molecule, potentially leading to a preferential formation of one diastereomer. Similarly, using a chiral styrene derivative would also result in a diastereoselective reaction. The use of an H-phosphonate bearing a chiral auxiliary has been shown to allow for high diastereoselectivity in related reactions.
The stereochemical outcome of these reactions is critical, as the biological activity and physical properties of phosphonate derivatives can be highly dependent on their specific configuration. researchgate.net
| Asymmetric Strategy | Description | Expected Product |
| Enantioselective Catalysis | Reaction of styrene and dibenzyl phosphite in the presence of a chiral catalyst (e.g., chiral Lewis acid). organic-chemistry.org | Enantioenriched (R)- or (S)-dibenzyl (2-phenylethyl)phosphonate. |
| Use of Chiral Auxiliary | A chiral group is temporarily attached to the phosphite or substrate to direct the stereochemical outcome. | Diastereomerically enriched phosphonate, from which the auxiliary can be removed. nih.gov |
| Diastereoselective Synthesis | Reaction involving a starting material that is already chiral (e.g., a chiral phosphite or a chiral styrene derivative). | A mixture of diastereomers, potentially with one major product. |
Analysis of Neighboring Group Effects and Conformational Preferences in Phosphonate Structures
The three-dimensional structure and electronic interactions within the this compound molecule are key to understanding its reactivity and behavior. Two important concepts in this regard are neighboring group participation and conformational preference.
Neighboring Group Participation (NGP) refers to the interaction of a reaction center with electrons from an atom or group within the same molecule. wikipedia.orgscribd.com In this compound, the phenyl group of the 2-phenylethyl moiety is a potential neighboring group. In reactions where a positive charge develops on the carbon atom adjacent to the phenyl ring (the benzylic position), the π-electrons of the aromatic ring can participate in stabilizing this charge. This occurs through the formation of a bridged intermediate known as a phenonium ion. libretexts.org Such participation can have profound effects on the reaction rate, often leading to significant rate acceleration, and on the stereochemical outcome, typically resulting in retention of configuration at the reaction center due to a double Sₙ2-like inversion process. libretexts.orgdalalinstitute.com
| Structural Aspect | Description | Potential Impact on this compound |
| Neighboring Group Participation (NGP) | Intramolecular participation of the phenyl ring's π-electrons in a reaction. wikipedia.orglibretexts.org | Can accelerate reactions at the benzylic carbon and control stereochemistry via a phenonium ion intermediate. |
| Conformational Preference | The favored low-energy spatial arrangement of the molecule's atoms. nih.gov | Influences physical properties and the accessibility of reactive sites. |
| Steric Hindrance | Repulsive interactions between bulky groups (e.g., benzyl (B1604629) and phenyl groups). | A primary factor determining the most stable conformers. |
| Electronic Interactions | Attractive or repulsive forces between different parts of the molecule (e.g., dipole-dipole). | Can stabilize certain conformations over others. |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Comprehensive Structural Analysis and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Dibenzyl (2-phenylethyl)phosphonate. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, a detailed picture of the molecule's atomic connectivity and chemical environment can be constructed. researchgate.netjeol.com
¹H NMR spectroscopy provides information on the number and types of protons and their neighboring atoms. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the benzyl (B1604629) and phenylethyl groups, as well as the methylene (B1212753) protons of the benzyl and ethyl functionalities. The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal proton-proton and proton-phosphorus coupling.
¹³C NMR spectroscopy , often acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. researchgate.net The chemical shifts of the carbon signals are indicative of their hybridization and proximity to electronegative atoms like oxygen and phosphorus. For instance, the carbons of the benzyl and phenylethyl groups will have distinct chemical shifts, as will the methylene carbons directly attached to the phosphorus atom and the ester oxygen atoms.
³¹P NMR spectroscopy is particularly valuable for phosphorus-containing compounds, offering a wide chemical shift range and high sensitivity to the electronic environment around the phosphorus nucleus. huji.ac.ilslideshare.net The ³¹P NMR spectrum of this compound would show a single resonance at a characteristic chemical shift, confirming the presence of the phosphonate (B1237965) group. researchgate.net The precise chemical shift can provide insights into the oxidation state and coordination of the phosphorus atom.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | ~ 7.2-7.4 | m | - | Aromatic protons (C₆H₅) |
| ¹H | ~ 4.9-5.1 | d | JHP ≈ 8-10 Hz | Benzylic protons (OCH₂Ph) |
| ¹H | ~ 2.8-3.0 | m | - | Methylene protons (CH₂Ph) |
| ¹H | ~ 2.1-2.3 | m | - | Methylene protons (PCH₂) |
| ¹³C | ~ 127-130 | - | - | Aromatic carbons (C₆H₅) |
| ¹³C | ~ 136-138 | d | JCP ≈ 6-8 Hz | C-ipso of benzyl groups |
| ¹³C | ~ 67-69 | d | JCP ≈ 5-7 Hz | Benzylic carbons (OCH₂) |
| ¹³C | ~ 32-34 | s | - | Methylene carbon (CH₂Ph) |
| ¹³C | ~ 28-30 | d | JCP ≈ 140-145 Hz | Methylene carbon (PCH₂) |
| ³¹P | ~ 20-25 | - | - | P=O |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. researchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be confidently established.
Furthermore, HRMS provides valuable structural information through the analysis of fragmentation patterns. researchgate.net When the molecule is ionized, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments, the connectivity of the different structural motifs within this compound can be deduced, corroborating the structure determined by NMR. Common fragmentation pathways for this compound would likely involve the loss of benzyl groups, the phenylethyl group, and rearrangements involving the phosphonate moiety.
X-ray Crystallography for Solid-State Structure Determination and Understanding Intermolecular Interactions of Phosphonates
For crystalline samples of this compound, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. researchgate.netjst.go.jpiucr.org
The resulting electron density map allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's conformation in the solid state. researchgate.net This level of detail is crucial for understanding how the molecule packs in a crystal and for identifying any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, which can influence its physical properties. While obtaining suitable crystals can be a challenge, the structural insights gained from X-ray crystallography are unparalleled.
Chromatographic Methods (HPLC, Column Chromatography) for Separation, Purification, and Enantiopurity Assessment
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
Column chromatography is a preparative technique widely used to separate the desired product from unreacted starting materials, byproducts, and other impurities. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve efficient separation based on the different polarities of the components in the mixture.
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. researchgate.net By injecting a small sample onto an HPLC column, individual components are separated and detected, producing a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. If the compound is chiral, specialized chiral HPLC columns can be used to separate and quantify the enantiomers, thereby assessing the enantiopurity of the sample.
Table 2: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Purification |
| HPLC (Purity) | C18 | Acetonitrile/Water Gradient | Purity Assessment |
| HPLC (Chiral) | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Enantiopurity Assessment |
Emerging Research Directions and Future Perspectives in Dibenzyl 2 Phenylethyl Phosphonate Chemistry
Development of Sustainable and Green Chemistry Approaches in Phosphonate (B1237965) Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are being actively applied to phosphonate synthesis. sciencedaily.combioengineer.org Traditional methods for creating the crucial C-P bond in phosphonates often involve harsh conditions and the use of toxic reagents. frontiersin.org The development of "greener" alternatives is a major focus, with several promising strategies emerging. sciencedaily.comrsc.orgrsc.org
These sustainable approaches include:
Solvent-free reactions: Eliminating volatile and often toxic organic solvents reduces environmental impact and can simplify product purification. rsc.org
Ultrasound and microwave-assisted synthesis: These energy-efficient techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rsc.org
Use of water as a solvent: Water is an environmentally benign solvent, and developing phosphonate syntheses that are effective in aqueous media is a key goal. rsc.orgresearchgate.net
Catalyst-free synthesis: Designing reactions that proceed efficiently without the need for a catalyst simplifies the process and avoids issues related to catalyst toxicity or removal. rsc.org
The push for greener phosphonate chemistry is also driven by the need for more efficient recycling of phosphorus, a critical raw material. sciencedaily.combiofueldaily.com While feasible green methods for phosphonate synthesis are being developed, significant research is still required to improve the recovery and recycling of both phosphonates and phosphorus itself. sciencedaily.combiofueldaily.com
Exploration of Novel Catalytic Systems for Efficient Phosphonate Transformations
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems is revolutionizing the synthesis of phosphonates. rsc.orgscispace.com Researchers are exploring a variety of catalysts to improve the efficiency, selectivity, and scope of reactions that form C-P bonds, such as the Hirao and Pudovik reactions. nih.govorganic-chemistry.org
Key areas of exploration include:
Nanoparticle catalysts: Nanomaterials, such as nano BF₃·SiO₂, are being investigated as highly active and reusable catalysts for phosphonate synthesis. rsc.org These catalysts are often easy to separate from the reaction mixture and can be less sensitive to air and moisture than traditional catalysts. rsc.org
Metal-based catalysts: Transition metals like palladium, nickel, and copper are widely used in cross-coupling reactions to form C-P bonds. nih.govacs.orgorganic-chemistry.org Current research focuses on developing more active and stable catalysts, including those based on metal-organic phosphonate scaffolds. scispace.com For instance, palladium(II) acetate (B1210297) in combination with specific phosphine (B1218219) ligands has proven effective in the Hirao reaction. nih.govnih.gov Nickel-catalyzed electrochemical methods are also showing promise for the synthesis of aryl phosphonates at room temperature. organic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts is a growing area in phosphonate chemistry. rsc.org These metal-free catalysts offer a more environmentally friendly alternative to traditional metal catalysts.
Photoredox catalysis: Visible-light photoredox catalysis is emerging as a powerful and mild method for forming C(sp²)–P bonds. acs.org This technique allows for the generation of highly reactive radical intermediates under gentle conditions, expanding the scope of phosphonate synthesis. acs.org
The table below summarizes some of the novel catalytic systems being explored for phosphonate synthesis.
| Catalytic System | Reaction Type | Advantages |
| Nano BF₃·SiO₂ | Michaelis-Arbuzov | Reusable, fast reaction times, solvent-free conditions. rsc.org |
| Palladium(II) acetate/Xantphos | Cross-coupling | Efficient for benzylphosphonate synthesis. organic-chemistry.org |
| Copper(I) oxide | Addition to boronic acids | Mild conditions, no need for a base or ligand additives for some reactions. organic-chemistry.org |
| Nickel/Carbon electrodes | Electrochemical cross-coupling | Room temperature synthesis of aryl phosphonates. organic-chemistry.org |
| Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex | Pudovik Reaction | High yields and enantioselectivities with low catalyst loading. organic-chemistry.org |
| Dichromatic Photoredox Catalysis | Phosphonylation of Heteroarenes | Mild conditions (visible light, room temperature), activation of unreactive halides. acs.org |
Investigation of New Reactive Intermediates and their Role in Expanding the Scope of (2-phenylethyl)phosphonate Chemistry
The ability to generate and control reactive intermediates is fundamental to expanding the synthetic utility of phosphonates. Research in this area is uncovering new pathways and possibilities for creating complex phosphonate derivatives.
One key area of investigation involves the generation of radical intermediates. For example, visible-light photoredox catalysis can generate highly reactive aryl radical intermediates, which can then be trapped by phosphorus-based nucleophiles to form aryl phosphonates. acs.org This approach has been successfully applied to the phosphorylation of various aryl moieties. acs.org
Another important class of intermediates are zwitterionic species. In nucleophilic phosphine catalysis, the addition of a tertiary phosphine to an electron-deficient multiple bond generates a reactive zwitterionic intermediate. acs.org This intermediate can then participate in a variety of subsequent reactions, leading to the formation of diverse and complex molecules. acs.org
The study of pentacoordinate phosphorus intermediates, often referred to as phosphoranes, is also crucial. youtube.com These species are often involved in substitution reactions at the phosphorus center. youtube.com Understanding the factors that influence the formation and reactivity of these intermediates is key to designing new and selective phosphonylation reactions. For instance, the hydrolysis of cyclic phosphonates is significantly faster than their acyclic counterparts, a phenomenon attributed to the relative stability of the corresponding pentacoordinate intermediates. youtube.com
Rearrangement reactions also offer a pathway to novel phosphonate structures through the formation of unique intermediates. The phosphonate–phosphinate rearrangement, for example, proceeds through the deprotonation of a phosphonate to form a carbanionic intermediate that then rearranges. acs.org The stereochemical outcome of such rearrangements provides valuable insight into the nature of the intermediates involved. acs.org
Computational Design and Prediction of Novel Dibenzyl Phosphonate Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of the properties and reactivity of new molecules before they are synthesized in the lab. Density Functional Theory (DFT) is a particularly powerful method used to study the electronic structure and reactivity of phosphonate derivatives. nih.govnih.govchemmethod.com
DFT calculations can be used to:
Predict molecular geometries and electronic properties: By optimizing the structure of a molecule, researchers can gain insight into bond lengths, bond angles, and the distribution of electron density. chemmethod.comnih.gov
Calculate reactivity descriptors: Quantum chemical descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), Hirshfeld charges, and molecular electrostatic potential can be used to predict how a molecule will react. nih.govresearchgate.net
Model reaction mechanisms: Computational studies can elucidate the step-by-step mechanism of a reaction, helping to identify transition states and intermediates. nih.govtib.eu This understanding can be used to optimize reaction conditions and design more efficient catalysts. nih.gov
Predict the properties of novel derivatives: By systematically modifying the structure of a parent phosphonate, researchers can computationally screen a large number of derivatives to identify those with desired properties, such as enhanced reactivity or specific biological activity. nih.govresearchgate.net
For example, a quantitative structure-property relationship (QSPR) model based on DFT calculations has been developed to predict the toxicity of phosphonate derivatives. nih.govresearchgate.net This model uses descriptors such as molecular volume, the charge of the most electronegative atom, and the HOMO energy to predict the median lethal dose. nih.govresearchgate.net Such models can guide the design of safer and more effective phosphonate-based compounds.
Computational studies have also been instrumental in understanding the mechanism of catalytic reactions involving phosphonates. For instance, DFT calculations have been used to investigate the active catalytic species in the Hirao reaction and to compare the catalytic activity of different pincer complexes in hydrogenation reactions. nih.govtib.eu
The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of new phosphonate derivatives with tailored reactivity and function.
Q & A
Q. How can dibenzyl phosphonate-mediated synthesis of dihydroxyacetone phosphate (DHAP) be scaled for glycolytic pathway studies?
- Process Design : Optimize epoxide ring-opening (e.g., benzylglycidol) using substoichiometric ZnCl to reduce metal contamination. Purify DHAP via ion-exchange chromatography .
- Reproducibility : Batch-to-batch variability in phosphonate purity (>98% by HPLC) critically affects DHAP yield. Pre-purify via silica gel chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
